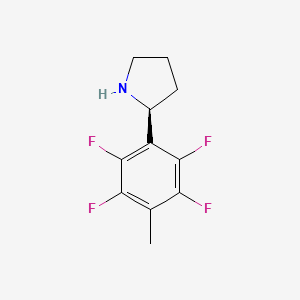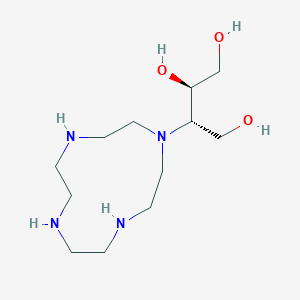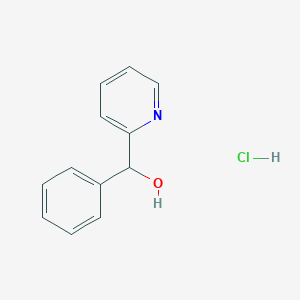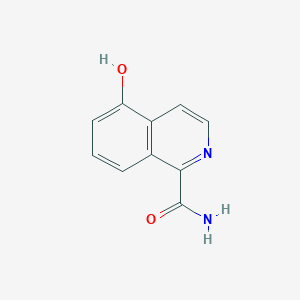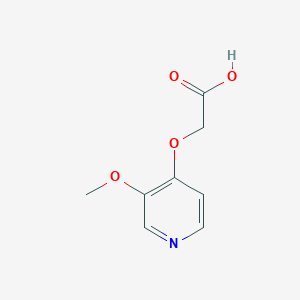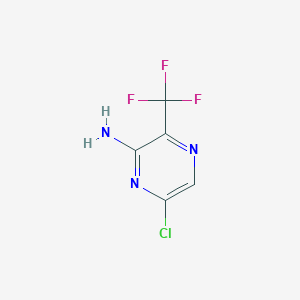
(R)-2-Acetamido-4-mercaptobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Acetamido-4-mercaptobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group and a mercapto group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-4-mercaptobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-cysteine and acetic anhydride.
Acetylation: L-cysteine undergoes acetylation with acetic anhydride to form N-acetyl-L-cysteine.
Oxidation: The thiol group of N-acetyl-L-cysteine is then oxidized to form the corresponding disulfide.
Reduction: The disulfide is reduced to yield ®-2-Acetamido-4-mercaptobutanoic acid.
Industrial Production Methods
Industrial production of ®-2-Acetamido-4-mercaptobutanoic acid may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
®-2-Acetamido-4-mercaptobutanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the acetamido group under mild conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of substituted amides or thiols.
科学的研究の応用
®-2-Acetamido-4-mercaptobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is involved in various metabolic pathways.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to modulate redox reactions.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
作用機序
The mechanism of action of ®-2-Acetamido-4-mercaptobutanoic acid involves its ability to participate in redox reactions. The mercapto group can undergo oxidation and reduction, allowing it to act as an antioxidant. Additionally, the acetamido group can interact with various molecular targets, modulating their activity and influencing biological pathways.
類似化合物との比較
Similar Compounds
N-Acetylcysteine: Similar structure with an acetylated amino group and a thiol group.
Cysteine: Contains a thiol group but lacks the acetamido group.
Methionine: Contains a thioether group instead of a thiol group.
Uniqueness
®-2-Acetamido-4-mercaptobutanoic acid is unique due to the presence of both an acetamido group and a mercapto group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C6H11NO3S |
|---|---|
分子量 |
177.22 g/mol |
IUPAC名 |
(2R)-2-acetamido-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m1/s1 |
InChIキー |
REYLLNRLWCBKCM-RXMQYKEDSA-N |
異性体SMILES |
CC(=O)N[C@H](CCS)C(=O)O |
正規SMILES |
CC(=O)NC(CCS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)




